molecular formula C68H86ClFN16O6 B12396091 DCAF1-BTK PROTAC DBt-10

DCAF1-BTK PROTAC DBt-10

Cat. No.: B12396091
M. Wt: 1278.0 g/mol
InChI Key: LBIYUFWGBHNKTG-UHFFFAOYSA-N
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Description

DBt-10 is a potent Bruton’s tyrosine kinase degrader. Bruton’s tyrosine kinase is a crucial enzyme involved in the signaling pathways of B cells, which are a type of white blood cell. DBt-10 is primarily used in scientific research to study the degradation of Bruton’s tyrosine kinase and its effects on various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBt-10 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 mg/mL . The specific synthetic routes and reaction conditions for DBt-10 are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for DBt-10 are not widely documented. it is typically produced in specialized laboratories under controlled conditions to ensure purity and consistency for research purposes .

Chemical Reactions Analysis

Types of Reactions

DBt-10 undergoes various chemical reactions, including:

    Oxidation: DBt-10 can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert DBt-10 to its corresponding thiol derivatives.

    Substitution: DBt-10 can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

DBt-10 has a wide range of scientific research applications, including:

Mechanism of Action

DBt-10 exerts its effects by binding to Bruton’s tyrosine kinase and promoting its degradation through the ubiquitin-proteasome pathway. This process involves the attachment of ubiquitin molecules to Bruton’s tyrosine kinase, marking it for degradation by the proteasome. The degradation of Bruton’s tyrosine kinase disrupts B cell signaling pathways, leading to altered immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DBt-10

DBt-10 is unique in its ability to degrade Bruton’s tyrosine kinase rather than merely inhibiting its activity. This degradation mechanism provides a more effective means of disrupting Bruton’s tyrosine kinase signaling pathways, making DBt-10 a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C68H86ClFN16O6

Molecular Weight

1278.0 g/mol

IUPAC Name

N-[3-[6-[1-[2-[4-[2-[[5-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-5-oxopentanoyl]amino]ethyl]-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]-2-oxoethyl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-3-(2,2-dimethylpropyl)-3-hydroxyazetidine-1-carboxamide

InChI

InChI=1S/C68H86ClFN16O6/c1-45-52(33-49(70)34-54(45)79-64(90)85-41-66(91,42-85)40-65(2,3)4)60-53-36-55(77-62(53)75-44-74-60)46-37-76-86(38-46)39-59(89)83-24-19-67(20-25-83)43-81(31-32-92-67)26-23-72-57(87)9-8-10-58(88)84-29-27-82(28-30-84)50-15-16-51-56(35-50)78-63(80-61(51)73-22-21-71)68(17-6-5-7-18-68)47-11-13-48(69)14-12-47/h11-16,33-38,44,91H,5-10,17-32,39-43,71H2,1-4H3,(H,72,87)(H,79,90)(H,73,78,80)(H,74,75,77)

InChI Key

LBIYUFWGBHNKTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)N2CC(C2)(CC(C)(C)C)O)F)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)CC(=O)N6CCC7(CC6)CN(CCO7)CCNC(=O)CCCC(=O)N8CCN(CC8)C9=CC1=C(C=C9)C(=NC(=N1)C1(CCCCC1)C1=CC=C(C=C1)Cl)NCCN

Origin of Product

United States

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